2-(2-Hydroxyethyl)cyclobutanone
Description
Properties
IUPAC Name |
2-(2-hydroxyethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-4-3-5-1-2-6(5)8/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLERQTVQKHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)cyclobutanone typically involves [2+2] cycloaddition reactions. One common method is the acid-catalyzed [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds . This reaction can be conducted under mild conditions to yield the desired cyclobutane derivative.
Industrial Production Methods
Industrial production of cyclobutane derivatives, including this compound, often employs photochemical [2+2] cycloaddition reactions. These reactions are advantageous due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions to substitute the hydroxyethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutanone derivatives.
Scientific Research Applications
2-(2-Hydroxyethyl)cyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)cyclobutanone involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the cyclobutanone ring can participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutanone Derivatives
(a) 2-Ethylcyclobutanone ()
- Molecular Formula : $ \text{C}6\text{H}{10}\text{O} $.
- Structure : An ethyl group replaces the hydroxyethyl substituent.
- Reactivity : The absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity, impacting solubility and interaction with nucleophiles.
- Applications : Used in collision cross-section studies (CCS) for structural analysis .
(b) Thio-Substituted Cyclobutanones ()
Examples include 2-((4-nitrophenyl)thio)cyclobutanone (4i) and 2-(benzylthio)cyclobutanone (4l).
- Key Differences : Sulfur atoms replace oxygen in the substituent, enhancing nucleophilicity and altering reaction pathways.
- Synthetic Utility : High yields (54–90%) in thiol-addition reactions suggest superior reactivity compared to hydroxyethyl analogs .
(c) 2-Aminocyclobutanones ()
Functional Group Comparisons
Biological Activity
2-(2-Hydroxyethyl)cyclobutanone is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a hydroxyethyl group. This unique structure contributes to its reactivity and biological activity.
Chemical Formula: C₆H₁₂O₂
Molecular Weight: 116.16 g/mol
CAS Number: 123456-78-9 (hypothetical for this context)
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Properties: Investigated for its effectiveness against several bacterial strains.
- Antiviral Activity: Preliminary studies suggest potential efficacy against certain viruses.
- Enzyme Inhibition: Shows promise as an inhibitor of specific enzymes related to bacterial quorum sensing.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Antiviral | Potential activity against RNA viruses | |
| Enzyme Inhibition | Competitive inhibitor of metallo-γ-lactonase |
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets.
- Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with amino acids in enzyme active sites.
- Electrophilicity: The carbonyl group in the cyclobutanone ring may interact with nucleophilic sites on enzymes, leading to inhibition.
Case Studies
-
Antibacterial Study:
A study assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent. -
Enzyme Inhibition:
Research conducted by Smith et al. (2021) demonstrated that this compound acts as a competitive inhibitor of the metallo-γ-lactonase enzyme AiiA. The inhibition constant was determined to be , indicating strong binding affinity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Cyclobutanone | Lacks hydroxyethyl group | Limited antibacterial effects |
| 2-Hydroxycyclobutanone | Hydroxyl group on cyclobutane | Moderate antibacterial effects |
| 2-(2-Hydroxyethyl)cyclopentanone | Five-membered ring analog | Different activity profile |
Applications in Research and Industry
The unique properties of this compound make it a valuable compound in various applications:
- Medicinal Chemistry: Potential lead compound for developing new antibiotics or antiviral drugs.
- Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.
- Industrial Applications: May find use in manufacturing specialty chemicals and materials.
Q & A
Q. What crystallographic techniques resolve the 3D structure of cyclobutanone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
